N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide” involves several artificial paths and varied physico-chemical factors . Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day .Molecular Structure Analysis
Thiazoles, which are part of the compound’s structure, are organic five-aromatic ring compounds with a general formula of C3H3NS . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis
Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . Aryl thiazoles were prepared and evaluated for their anticancer actions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds indicate that free thiazole is a light-yellow liquid with an odor similar to pyridine . It shows similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan .Scientific Research Applications
Synthesis and Spectral Analysis
N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide is explored within the realm of heterocyclic compounds, which are of significant interest due to their biological activities. Research into the synthesis and spectral analysis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrates the compound's potential for further biological application studies. These derivatives were synthesized through a series of steps starting from benzenesulfonyl chloride and evaluated for their anti-bacterial activities, exhibiting moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Molecular Interaction Studies
Another aspect of research involves understanding the molecular interactions of related compounds with biological receptors. For instance, studies on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor help elucidate the structural and functional dynamics of similar compounds. Such research contributes to the development of pharmacophore models and aids in the design of new therapeutic agents with targeted biological activities (Shim et al., 2002).
Antimicrobial and Antifungal Activities
Further extending the utility of N-substituted benzothiazole derivatives, synthesis efforts have led to compounds exhibiting promising antimicrobial and antifungal properties. For example, research into the synthesis, spectral analysis, and biological evaluation of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfide revealed that these compounds have notable activity against butyrylcholinesterase (BChE) enzyme and potential for ligand-BChE binding affinity, underscoring their potential as therapeutic agents (Khalid et al., 2016).
Future Directions
Thiazoles and piperidones, key components of the compound, have shown notable pharmacological actions, making them significant potential things in the mainly increasing chemical world . This suggests that “N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide” and similar compounds could have a promising future in various fields, including drug development and catalysis.
properties
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c21-17(13-1-4-15-16(9-13)24-11-19-15)18-10-12-5-7-20(8-6-12)25(22,23)14-2-3-14/h1,4,9,11-12,14H,2-3,5-8,10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZQXXSSMZXKBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide |
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